7,7-Diphenylbicyclo[4.1.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Diphenylbicyclo[410]heptan-2-one is a bicyclic ketone compound characterized by its unique structure, which includes two phenyl groups attached to the seventh carbon of the bicyclo[410]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Diphenylbicyclo[4.1.0]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction of a suitable diene with a dienophile in the presence of a catalyst. For example, the reaction of cyclohexene with diphenylacetylene under high-temperature conditions can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Diphenylbicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the bicyclic system, often using reagents like phosphorus trichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus trichloride in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
7,7-Diphenylbicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7,7-Diphenylbicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: Similar bicyclic structure but with an oxygen atom in the ring.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with a different ring system.
Uniqueness
7,7-Diphenylbicyclo[4.1.0]heptan-2-one is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other bicyclic ketones and valuable for specific applications in synthetic chemistry and materials science.
Properties
CAS No. |
425641-86-7 |
---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
7,7-diphenylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C19H18O/c20-17-13-7-12-16-18(17)19(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13H2 |
InChI Key |
MVHVJXQHISKVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.